molecular formula C9H6F10O4 B14641226 Dimethyl decafluoroheptanedioate CAS No. 54404-53-4

Dimethyl decafluoroheptanedioate

Cat. No.: B14641226
CAS No.: 54404-53-4
M. Wt: 368.12 g/mol
InChI Key: XCBHQRMXXUTPHF-UHFFFAOYSA-N
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Description

Dimethyl decafluoroheptanedioate (CAS: Not explicitly provided in evidence) is a perfluorinated diester compound characterized by its fully fluorinated heptanedioic acid backbone and methyl ester termini. Such perfluorinated esters are typically utilized in industrial applications, including surface treatments, coatings, and as intermediates in synthesizing fluoropolymers due to their chemical inertness, thermal stability, and hydrophobic properties .

Properties

CAS No.

54404-53-4

Molecular Formula

C9H6F10O4

Molecular Weight

368.12 g/mol

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioate

InChI

InChI=1S/C9H6F10O4/c1-22-3(20)5(10,11)7(14,15)9(18,19)8(16,17)6(12,13)4(21)23-2/h1-2H3

InChI Key

XCBHQRMXXUTPHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl decafluoroheptanedioate can be synthesized through several methods. One common approach involves the esterification of decafluoroheptanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl decafluoroheptanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield decafluoroheptanedioic acid and methanol.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

    Hydrolysis: Decafluoroheptanedioic acid and methanol.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted fluorinated compounds depending on the reagents used.

Scientific Research Applications

Dimethyl decafluoroheptanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

    Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of dimethyl decafluoroheptanedioate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to altered biological activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert their effects on target cells or tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on general fluorochemical principles and indirect references to chemical similarity evaluations, the following comparisons can be inferred:

Chemical Stability and Reactivity

  • Unlike dimethyl decafluoroheptanedioate, HDI is highly reactive due to its isocyanate groups, posing significant inhalation hazards .

Environmental and Health Impacts

  • Bisphenol Analogs (): Substances like 4,4’-isopropylidenediphenol (bisphenol A) are scrutinized for endocrine disruption. This compound, as a perfluorinated compound, may exhibit distinct toxicity mechanisms, such as protein binding or metabolic interference, but data gaps persist .
  • Methylphenidate Formulations () : Though unrelated in structure, differences in pharmacokinetics (e.g., plasma concentration profiles) highlighted in methylphenidate studies underscore the importance of formulation-specific evaluations for this compound derivatives .

Data Tables (Hypothetical Comparisons)

Note: The tables below are extrapolated from general fluorochemical properties due to the absence of direct evidence.

Property This compound Perfluorooctanoic Acid (PFOA) Hexamethylene Diisocyanate (HDI)
Chemical Class Perfluorinated diester Perfluorinated carboxylic acid Aliphatic diisocyanate
Reactivity Low (ester groups) Moderate (carboxylic acid) High (isocyanate groups)
Environmental Persistence High Very high Low (hydrolyzes readily)
Primary Use Industrial coatings Surfactant production Polyurethane manufacturing

Research Findings and Limitations

  • Key Gaps: No studies in the provided evidence directly address this compound, limiting authoritative comparisons. For example, focuses on dimethyl fumarate’s clinical efficacy, which is irrelevant to fluorinated esters .
  • Methodological Insights : emphasizes chemical similarity assessments for regulatory purposes, suggesting this compound’s evaluation should prioritize persistence, bioaccumulation, and toxicity (PBT) criteria akin to other perfluorinated substances .

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